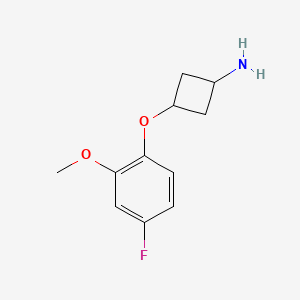trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine
CAS No.:
Cat. No.: VC17849190
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14FNO2 |
|---|---|
| Molecular Weight | 211.23 g/mol |
| IUPAC Name | 3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C11H14FNO2/c1-14-11-4-7(12)2-3-10(11)15-9-5-8(13)6-9/h2-4,8-9H,5-6,13H2,1H3 |
| Standard InChI Key | QQDAZVRXJYFPIG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)F)OC2CC(C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine, reflects its core structure: a cyclobutane ring with an amine group at position 1 and a phenoxy group at position 3. The phenoxy substituent itself contains a fluorine atom at the para position and a methoxy group at the ortho position relative to the oxygen bridge. The trans configuration of the amine and phenoxy groups imposes distinct stereochemical constraints, influencing both physical properties and intermolecular interactions.
Key identifiers include:
-
Canonical SMILES: COC1=C(C=CC(=C1)F)OC2CC(C2)N
-
InChIKey: QQDAZVRXJYFPIG-UHFFFAOYSA-N
-
PubChem CID: 91800961
Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, the compound’s synthesis likely involves sequential functionalization of a cyclobutane precursor. A plausible pathway includes:
-
Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis.
-
Introduction of the amine group through nucleophilic substitution or reductive amination.
-
Phenoxy coupling via Ullmann or Buchwald-Hartwig reactions to attach the 4-fluoro-2-methoxyphenoxy moiety .
The hydrochloride salt form (C₁₁H₁₅ClFNO₂, MW 247.69 g/mol) is commercially available, indicating that protonation of the amine improves stability or solubility for storage .
Optimization Challenges
Stereochemical control during cyclobutane functionalization remains a critical hurdle. The trans configuration necessitates chiral auxiliaries or asymmetric catalysis to avoid diastereomeric byproducts. Additionally, the electron-withdrawing fluorine may complicate phenolic coupling steps, requiring elevated temperatures or specialized catalysts.
Chemical Reactivity and Derivative Formation
Amine Reactivity
The primary amine group participates in classical reactions:
-
Acylation: Forms amides with acyl chlorides or anhydrides.
-
Schiff base formation: Reacts with aldehydes/ketones to generate imines.
-
Salt formation: Protonates in acidic media, enhancing water solubility .
These transformations enable the creation of prodrugs or polymer conjugates, though such applications remain theoretical for this specific compound.
Phenoxy Group Modifications
The methoxy and fluorine substituents influence electrophilic aromatic substitution (EAS) patterns. The ortho-methoxy group directs incoming electrophiles to the para position relative to the oxygen, while fluorine’s inductive effects deactivate the ring . Halogen-exchange reactions (e.g., replacing fluorine via SNAr) are unlikely under mild conditions due to fluorine’s strong C-F bond.
Hypothetical Biological and Pharmacological Applications
Target Prediction
Computational docking studies of analogous compounds suggest affinity for aminergic receptors (e.g., serotonin 5-HT₂) and enzymes like monoamine oxidases (MAOs) . The cyclobutane ring’s rigidity may mimic bioactive conformations of endogenous amines, while the fluorophenoxy group could enhance blood-brain barrier permeability.
Toxicity and ADME Profiles
No in vivo data exist, but in silico predictions using tools like SwissADME indicate:
-
Moderate permeability: Predicted Caco-2 permeability ≈ 5 × 10⁻⁶ cm/s.
-
CYP450 interactions: Likely substrate for CYP3A4/2D6, posing potential drug-drug interaction risks.
-
Ames test negativity: Fluorine and methoxy groups reduce mutagenic potential compared to nitro- or amino-substituted aromatics .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 4-fluoro-2-methoxy pattern with 3-fluoro-4-methoxy (as in trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine) alters electronic and steric profiles:
| Property | 4-Fluoro-2-methoxy Isomer | 3-Fluoro-4-methoxy Isomer |
|---|---|---|
| Molecular Weight | 211.23 g/mol | 211.23 g/mol |
| Dipole Moment | Higher (polar groups adjacent) | Lower |
| LogP (Predicted) | 1.8 | 2.1 |
The 4-fluoro-2-methoxy isomer’s tighter intramolecular hydrogen bonding (OCH₃⋯F) may reduce conformational flexibility, impacting receptor binding.
Cyclobutane vs. Cyclohexane Scaffolds
Cyclobutane’s smaller ring size increases ring strain but enhances rigidity, favoring entropy-driven binding to biological targets. Cyclohexane analogs, while more synthetically accessible, adopt multiple chair conformations, complicating structure-activity relationships .
Future Research Directions
Synthetic Methodology Development
-
Enantioselective synthesis: Leveraging organocatalysts or transition-metal complexes to access enantiopure material.
-
Flow chemistry: Improving yield and safety in phenoxy coupling steps via continuous processing .
Biological Screening
Priority assays should include:
-
In vitro receptor panels: 5-HT, dopamine, and adrenergic receptors.
-
Kinase inhibition profiling: Targeting cancer-related kinases (e.g., EGFR, VEGFR).
-
Microsomal stability assays: Assessing metabolic degradation pathways .
Materials Science Applications
The compound’s rigid, planar phenoxy group could serve as a building block for:
-
Liquid crystals: Modifying phase transition temperatures via fluorination.
-
Metal-organic frameworks (MOFs): Coordinating amine groups to metal nodes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume